(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate
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Overview
Description
(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate is an organic compound characterized by its unique structure, which includes a phenyl group, a thioester, and an enone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate typically involves the reaction of a phenyl-substituted enone with a thiol under specific conditions. One common method is the Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature.
Substitution: Electrophilic reagents such as bromine or nitric acid; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-S-methyl 2-oxo-4-phenylbut-3-enethioate exerts its effects often involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The enone moiety can act as a Michael acceptor, reacting with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
(E)-S-methyl 2-oxo-4-phenylbut-3-enethioate is unique due to its combination of a thioester and an enone within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.
Properties
Molecular Formula |
C11H10O2S |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
S-methyl (E)-2-oxo-4-phenylbut-3-enethioate |
InChI |
InChI=1S/C11H10O2S/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+ |
InChI Key |
AGMVIACYSONSBG-BQYQJAHWSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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